N-benzyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N-benzyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. This compound is characterized by its complex structure, which includes a benzyl group, a fluorophenyl group, and a carboxamide functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves a multi-step process:
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Formation of the Imidazo[2,1-b][1,3]thiazole Core: : This step often involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures (80-120°C).
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Introduction of the Benzyl Group: : The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
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Addition of the Fluorophenyl Group: : The fluorophenyl group is typically introduced through a Suzuki coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the fluorophenyl group.
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Formation of the Carboxamide Group: : The final step involves the introduction of the carboxamide group, which can be achieved through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides (e.g., EDCI) or anhydrides.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[2,1-b][1,3]thiazole ring, leading to the formation of corresponding alcohols or ketones.
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Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.
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Substitution: : The benzyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are common in substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is largely dependent on its interaction with specific molecular targets. It is believed to exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interaction with Receptors: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Disruption of Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide: Lacks the benzyl group, which may affect its biological activity and binding affinity.
N-benzyl-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide: Lacks the fluorophenyl group, potentially altering its pharmacological profile.
N-benzyl-6-phenyl-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
Uniqueness
N-benzyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to the presence of both the benzyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties. The fluorine atom, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-benzyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-13-18(19(25)22-11-14-5-3-2-4-6-14)26-20-23-17(12-24(13)20)15-7-9-16(21)10-8-15/h2-10,12H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFKPUOKCYLOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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